molecular formula C15H13N3O3S B7480824 N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide

N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide

Cat. No. B7480824
M. Wt: 315.3 g/mol
InChI Key: BIVNWNBCGBPKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and transcription. It has also been reported to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects
N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been reported to inhibit the replication of viruses and fungi. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide in lab experiments is its potential use as a fluorescent probe for detecting DNA damage. Additionally, it has been reported to exhibit antitumor, antiviral, and antifungal activities, making it a potential candidate for drug development. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide. One of the potential directions is to further investigate its mechanism of action and identify its molecular targets. Additionally, it may be studied for its potential use as a therapeutic agent for various diseases such as cancer, viral infections, and fungal infections. Furthermore, its potential use as a fluorescent probe for detecting DNA damage may be explored further.

Synthesis Methods

The synthesis of N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide has been reported in various studies. One of the common methods involves the reaction of 2-aminobenzimidazole with 3-methylsulfonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then stirred under reflux conditions for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. It has been reported to exhibit antitumor, antiviral, and antifungal activities. Additionally, it has been studied for its potential use as a fluorescent probe for detecting DNA damage.

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-22(20,21)11-6-4-5-10(9-11)14(19)18-15-16-12-7-2-3-8-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVNWNBCGBPKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide

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